

# purchasing research-grade 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

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## Compound of Interest

Compound Name: 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B181865

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## Application Notes for 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

For Research Use Only. Not for use in diagnostic procedures.

## Product Identifier

- Chemical Name: **4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid**
- CAS Number: 23779-95-5[1][2]
- Molecular Formula:  $C_{11}H_6F_3NO_3$ [1][3]
- Molecular Weight: 257.17 g/mol [1][3]

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid**.

Property	Value	Source
IUPAC Name	4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid	PubChem[3]
Molecular Weight	257.17 g/mol	ChemUniverse[1]
Molecular Formula	C <sub>11</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>3</sub>	ChemUniverse[1]
Appearance	White to off-white or faintly yellow crystalline powder (Predicted)	
Purity (Typical)	≥97%	ChemUniverse[1]

## Biological Context and Potential Applications

**4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid** is a heterocyclic compound belonging to the quinoline class. While extensive biological data for this specific molecule is not readily available in published literature, the quinoline scaffold is a well-recognized "privileged structure" in medicinal chemistry. Quinoline derivatives have been investigated for a wide range of therapeutic applications. For instance, various substituted quinoline-3-carboxylic acids have been explored as potential antiproliferative agents against cancer cell lines like MCF-7 and K562.[4] Similarly, derivatives of 4-hydroxy-2-quinolinone are studied for anti-inflammatory activity through inhibition of enzymes like lipoxygenase (LOX).[5]

This particular compound is often supplied as a chemical fragment or building block.[6][7] Its structure provides a valuable scaffold for medicinal chemists to design and synthesize more complex molecules with novel biological activities through molecular linking, expansion, and modification.[6][7] The trifluoromethyl group at the 8-position can enhance properties such as metabolic stability and membrane permeability, making it an attractive feature in drug design.

Given the lack of specific target and pathway information for this compound, researchers are encouraged to use it in screening assays to determine its biological activity. A potential starting point could be in areas where quinoline derivatives have shown promise, such as oncology, infectious diseases, and inflammation.

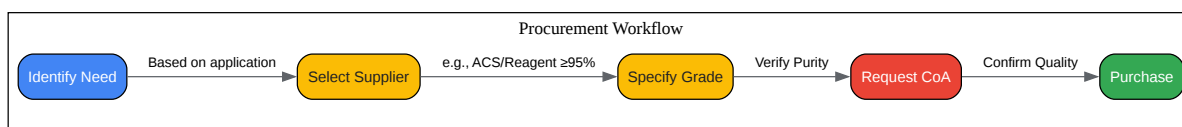
## Purchasing and Handling Research-Grade Material

When purchasing this compound for research, it is crucial to select a grade appropriate for the intended application.

Understanding Chemical Grades:

- Technical Grade: Suitable for industrial or general applications where high purity is not critical.[8][9]
- Laboratory Grade: A grade of good quality, often used in educational settings, but the exact levels of impurities are unknown.[10]
- ACS/Reagent Grade: High purity (typically  $\geq 95\%$ ), meeting standards set by the American Chemical Society (ACS). This grade is suitable for most laboratory and analytical applications requiring quality and consistency.[8][11]
- USP Grade: Meets the standards of the United States Pharmacopeia, ensuring high purity for pharmaceutical applications.[11][12]

For most in vitro and in vivo research applications, ACS/Reagent Grade or a purity level of  $\geq 95\%$  is recommended to ensure reproducibility and accuracy.[8][11][12] Always request a Certificate of Analysis (CoA) from the supplier to verify the identity, purity, and impurity profile of the specific lot being purchased.



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Caption: Workflow for procuring research-grade chemicals.

## General Experimental Protocols

Due to the limited specific data on this compound, the following are generalized protocols for initial characterization and screening.

## 1. Preparation of Stock Solutions

This protocol outlines the preparation of a high-concentration stock solution for use in biological assays.

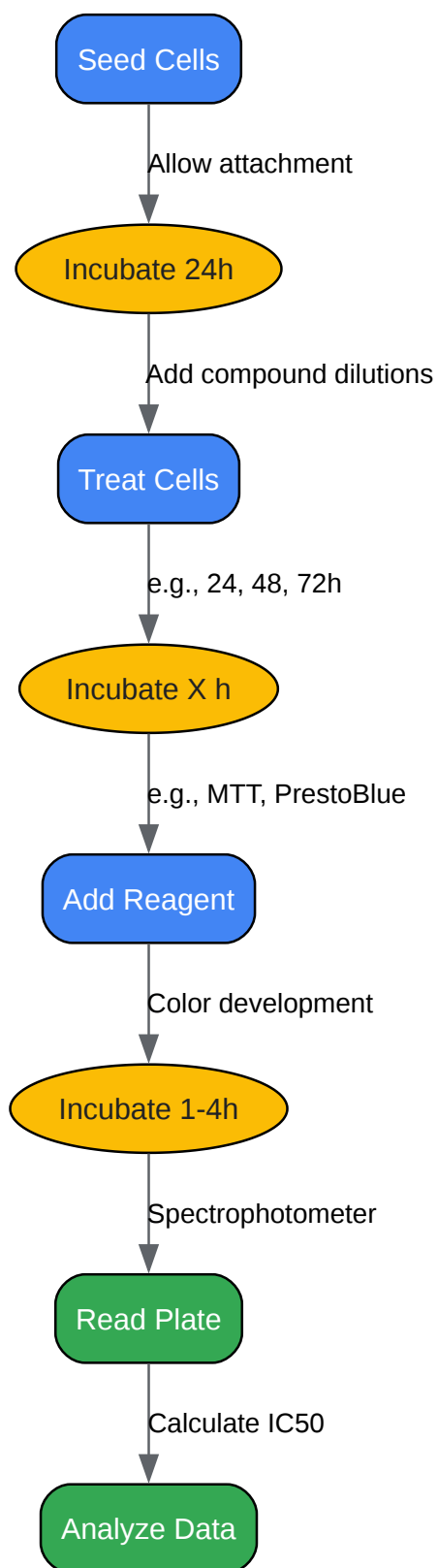
- Materials:
  - **4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid** powder
  - Dimethyl sulfoxide (DMSO), cell culture grade
  - Sterile microcentrifuge tubes or vials
  - Calibrated analytical balance
  - Vortex mixer
- Procedure:
  - Tare a sterile microcentrifuge tube on an analytical balance.
  - Carefully weigh out a precise amount of the compound (e.g., 5 mg).
  - Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
    - Calculation:  $\text{Volume (L)} = \text{Mass (g)} / (\text{Molar Mass (g/mol)} * \text{Molarity (mol/L)})$
    - For 5 mg at 10 mM:  $\text{Volume} = 0.005 \text{ g} / (257.17 \text{ g/mol} * 0.010 \text{ mol/L}) = 0.001944 \text{ L} = 1944 \text{ }\mu\text{L}$ .
  - Add the calculated volume of DMSO to the tube containing the compound.
  - Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be required.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

## 2. General Cell-Based Assay Protocol (Example: Cytotoxicity Screening)

This protocol provides a framework for assessing the compound's effect on cell viability using a reagent like MTT or PrestoBlue™.

- Workflow:



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Caption: General workflow for a cell-based cytotoxicity assay.

- Procedure:
  - Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO<sub>2</sub> incubator.
  - Compound Preparation: Prepare a serial dilution of the compound stock solution in culture medium to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
  - Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
  - Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
  - Viability Assessment: Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
  - Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
  - Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC<sub>50</sub> value (the concentration at which 50% of cell viability is inhibited).

## Safety and Handling

- Hazard Statements: GHS hazard statements indicate that this compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.<sup>[3]</sup>
- Precautions:
  - Always work in a well-ventilated area or a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
  - Avoid inhalation of dust and contact with skin and eyes.

- Refer to the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

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